![molecular formula C8H6F3N3 B15237231 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B15237231.png)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[1,5-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, yielding various 2,7-disubstituted products in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Medicine: It has potential as an antitumor agent and enzymatic inhibitor.
Industry: It is used in the development of materials with specific photophysical properties.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine apart is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it particularly valuable in applications requiring high specificity and efficiency .
Eigenschaften
Molekularformel |
C8H6F3N3 |
|---|---|
Molekulargewicht |
201.15 g/mol |
IUPAC-Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-1-2-5-4-7(12)13-14(5)6/h1-4H,(H2,12,13) |
InChI-Schlüssel |
NHAFFZJPEGZZDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=NN2C(=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


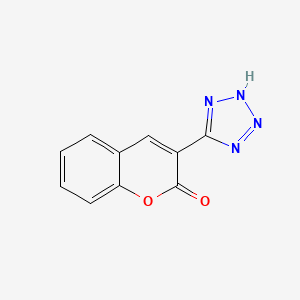
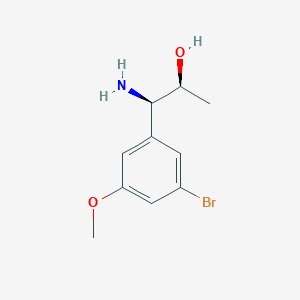
![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
![(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237159.png)

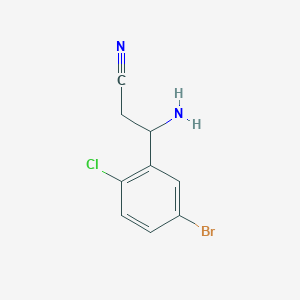
![7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one](/img/structure/B15237173.png)
![Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15237181.png)

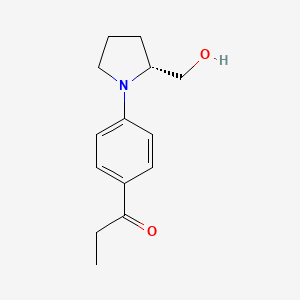
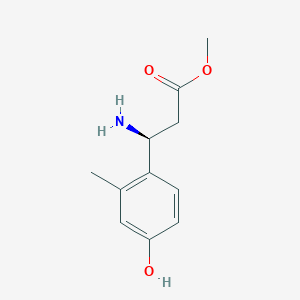


![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237222.png)
